Acetylphosphate

説明

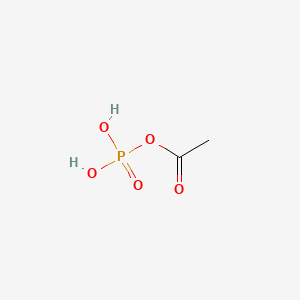

Structure

3D Structure

特性

IUPAC Name |

phosphono acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPOUNRJVLNBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207738 | |

| Record name | Acetyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

590-54-5 | |

| Record name | Acetyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54979W5TJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Acetyl-Phosphate in Escherichia coli Metabolism: A Technical Guide

Abstract

Acetyl-phosphate (AcP) is a high-energy metabolic intermediate that occupies a central nexus in Escherichia coli physiology. Far from being a simple metabolite in the phosphotransacetylase-acetate kinase (Pta-AckA) pathway, AcP functions as a critical global signaling molecule, influencing a vast array of cellular processes. It acts as both a phosphoryl and an acetyl group donor, thereby directly linking the metabolic state of the cell to the regulation of gene expression, protein activity, and overarching cellular behaviors such as motility and virulence. This technical guide provides an in-depth exploration of the multifaceted roles of AcP in E. coli, presenting quantitative data, detailed experimental methodologies, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Escherichia coli, a model organism for prokaryotic biology, employs sophisticated regulatory networks to adapt to fluctuating environmental conditions. Central to this adaptation is the ability to sense and respond to changes in nutrient availability and metabolic status. Acetyl-phosphate (AcP), a key node in central carbon metabolism, has emerged as a crucial integrator of metabolic information, translating the cell's energetic state into widespread physiological responses. This document elucidates the synthesis and degradation of AcP, its function as a phosphodonor to two-component systems, its role in non-enzymatic protein acetylation, and its broader implications for cellular processes.

The Pta-AckA Pathway: Synthesis and Degradation of Acetyl-Phosphate

The intracellular concentration of AcP is primarily governed by the activities of two enzymes: phosphotransacetylase (Pta) and acetate (B1210297) kinase (AckA).[1] These enzymes constitute the reversible Pta-AckA pathway, which interconverts acetyl-CoA and acetate.

-

Synthesis: Pta catalyzes the conversion of acetyl-CoA and inorganic phosphate (B84403) (Pi) to AcP and coenzyme A (CoA).[2]

-

Degradation: AckA mediates the transfer of the phosphoryl group from AcP to ADP, yielding acetate and ATP.[2]

The reversibility of this pathway allows E. coli to either generate ATP and acetate during fermentative growth or to assimilate acetate as a carbon source.[2][3] The balance between Pta and AckA activities, influenced by the availability of substrates like acetyl-CoA and the cellular energy charge, dictates the steady-state level of AcP.[4]

Acetyl-Phosphate as a Phosphodonor: Crosstalk with Two-Component Systems

A pivotal role of AcP is its ability to act as a phosphodonor for the response regulators (RRs) of two-component signal transduction (2CST) systems.[4][5][6] This allows for the direct modulation of gene expression in response to the metabolic state, often bypassing the canonical sensor kinase-mediated phosphorylation.

In vitro studies have demonstrated that AcP can directly phosphorylate a number of RRs, including:

-

PhoB: The response regulator of the phosphate starvation response.[6][7]

-

RcsB: A global regulator involved in capsule synthesis and biofilm formation.[4]

-

CpxR: The response regulator of the Cpx envelope stress response.[8]

-

OmpR: The regulator of porin expression.[6]

-

CheY: The response regulator controlling flagellar motor switching in chemotaxis.[6]

This AcP-dependent phosphorylation provides a mechanism for integrating metabolic cues with various stress responses and cellular behaviors. For instance, elevated AcP levels can inhibit flagellar synthesis, linking nutrient-rich conditions to a more sedentary lifestyle.[9][10] The intracellular concentration of AcP in wild-type E. coli has been estimated to reach at least 3 mM, a level sufficient to directly phosphorylate these response regulators in vivo.[5][11][12]

Acetyl-Phosphate as an Acetyl Donor: Non-Enzymatic Protein Acetylation

In addition to its role as a phosphodonor, AcP is a major acetyl donor for non-enzymatic protein lysine (B10760008) acetylation in E. coli.[1][10][13] This post-translational modification can alter the function, stability, and interactions of a wide range of proteins, particularly those involved in central metabolism.[14]

The accumulation of AcP, especially under conditions of carbon overflow or in mutants lacking AckA, leads to a global increase in protein acetylation.[1][5][10] This non-enzymatic acetylation is thought to be a direct chemical reaction between the high-energy acetyl group of AcP and the ε-amino group of lysine residues.[10][13] This modification has been shown to affect the activity of enzymes such as pyruvate (B1213749) dehydrogenase (AceE), where increased acetylation in an ackA mutant correlates with increased enzyme activity.

Quantitative Data on the Effects of Acetyl-Phosphate Metabolism

The manipulation of the Pta-AckA pathway provides a powerful tool to study the physiological consequences of altered AcP levels. The following tables summarize key quantitative findings from studies on pta and ackA mutants.

Table 1: Growth Characteristics of Pta-AckA Pathway Mutants under Anaerobic Conditions

| Strain | Relevant Genotype | Growth Rate (h⁻¹) | Glucose Uptake Rate (mmol g⁻¹ h⁻¹) | ATP Concentration (µmol g⁻¹) |

| Wild-type | - | ~0.45 | ~12 | ~4.5 |

| Δpta | No AcP from acetyl-CoA | Reduced | Reduced | Reduced |

| ΔackA | AcP accumulation | Severely Reduced | Strongly Reduced | Strongly Reduced |

| Δpta ΔackA | No AcP synthesis | Reduced | Reduced | Reduced |

Data compiled from studies investigating anaerobic fermentation.[1][5] Absolute values can vary with specific experimental conditions.

Table 2: Impact of Pta-AckA Mutations on Protein Acetylation and Enzyme Activity

| Strain | Genotype | Intracellular AcP Level | Global Protein Acetylation | Pyruvate Dehydrogenase (AceE) Activity |

| Wild-type | - | Basal | Basal | Normal |

| Δpta | Decreased | Significantly Decreased | Decreased | |

| ΔackA | Increased | Significantly Increased | Increased |

This table illustrates the correlation between AcP levels, protein acetylation, and the activity of a key metabolic enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of acetyl-phosphate in E. coli.

Quantification of Intracellular Acetyl-Phosphate by 2D-Thin Layer Chromatography (2D-TLC)

This protocol is adapted from methodologies described for measuring small phosphorylated molecules in E. coli.[9][11][15]

1. Cell Labeling: a. Grow E. coli cells in a modified MOPS minimal medium with a reduced concentration of K₂HPO₄ (e.g., 0.2 mM) to facilitate the uptake of ³²P-orthophosphate. b. Supplement the medium with the desired carbon source and any necessary auxotrophic requirements. c. Add ³²P-orthophosphate to the culture and incubate with shaking at 37°C to allow for incorporation into the cellular phosphate pool.

2. Preparation of Labeled Extracts: a. Harvest cells during the desired growth phase by centrifugation. b. Immediately quench metabolic activity by resuspending the cell pellet in ice-cold formic acid. c. Incubate on ice to ensure cell lysis and protein precipitation. d. Centrifuge at 4°C to pellet cell debris. e. Neutralize the supernatant by adding 2-picoline.

3. 2D-TLC Separation: a. Spot the neutralized extract onto a cellulose-coated TLC plate. b. Develop the chromatogram in the first dimension using an appropriate solvent system (e.g., isobutyric acid/ammonium hydroxide/water). c. Air-dry the plate and then develop it in the second dimension using a different solvent system (e.g., isopropanol/hydrochloric acid/water).

4. Detection and Quantification: a. Dry the TLC plate and expose it to a phosphor screen. b. Image the screen using a phosphor imager. c. Identify the spot corresponding to AcP by comparing its migration pattern to a ³²P-labeled AcP standard run under the same conditions. d. Quantify the spot intensity using appropriate software and normalize to the total incorporated radioactivity or other internal standards like ATP.

Analysis of Protein Acetylation by Western Blotting

This protocol provides a general framework for detecting changes in global protein acetylation.[4]

1. Sample Preparation: a. Grow E. coli strains of interest (e.g., wild-type, Δpta, ΔackA) to the desired growth phase. b. Harvest an equal number of cells from each culture by centrifugation. c. Lyse the cells using a suitable method, such as sonication or chemical lysis reagents (e.g., BugBuster), in a buffer containing protease and deacetylase inhibitors. d. Determine the total protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

2. SDS-PAGE and Protein Transfer: a. Normalize the protein lysates to the same total protein concentration and denature by boiling in SDS-PAGE sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunodetection: a. Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for acetylated lysine residues. c. Wash the membrane thoroughly with TBST. d. Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. e. Wash the membrane again to remove unbound secondary antibody.

4. Visualization: a. Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. b. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GroEL) or a total protein stain can be performed.

In Vitro Phosphorylation of Response Regulators by Acetyl-Phosphate

This protocol is designed to assess the direct phosphorylation of a purified response regulator by AcP.[6][7]

1. Reagents and Proteins: a. Purified response regulator protein of interest. b. Acetyl-phosphate solution (freshly prepared or stored appropriately). c. Reaction buffer (e.g., Tris-HCl with MgCl₂).

2. Phosphorylation Reaction: a. Set up a reaction mixture containing the purified response regulator in the reaction buffer. b. Initiate the reaction by adding AcP to the desired final concentration. c. Incubate the reaction at an appropriate temperature (e.g., 37°C) for various time points. d. Stop the reaction by adding SDS-PAGE sample buffer.

3. Detection of Phosphorylation: a. Separate the reaction products by SDS-PAGE. Phos-tag™ acrylamide (B121943) can be included in the gel to enhance the separation of phosphorylated and unphosphorylated proteins. b. Visualize the proteins in the gel using a standard protein stain (e.g., Coomassie Blue) or by western blotting with an antibody against the response regulator. The phosphorylated form of the protein will typically migrate more slowly.

Conclusion and Future Directions

Acetyl-phosphate is a key metabolic intermediate in E. coli that also functions as a crucial signaling molecule, providing a direct link between the cell's metabolic state and its physiological responses. Through its ability to act as both a phosphodonor and an acetyl donor, AcP modulates the activity of two-component systems and the function of a wide array of proteins through non-enzymatic acetylation. This intricate regulation allows E. coli to fine-tune its gene expression, enzyme activities, and cellular behaviors in response to nutrient availability.

The central role of AcP in bacterial physiology, including its influence on virulence factors, makes the Pta-AckA pathway a potential target for the development of novel antimicrobial agents. Further research into the full spectrum of proteins regulated by AcP-dependent phosphorylation and acetylation will undoubtedly uncover new layers of metabolic control and provide novel insights for synthetic biology and drug development applications. Understanding the precise mechanisms by which AcP integrates metabolic information to orchestrate complex cellular responses remains a vibrant and important area of investigation.

References

- 1. The Impact of ackA, pta, and ackA-pta Mutations on Growth, Gene Expression and Protein Acetylation in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Impact of ackA, pta, and ackA-pta Mutations on Growth, Gene Expression and Protein Acetylation in Escherichia coli K-12 | Semantic Scholar [semanticscholar.org]

- 3. The effect of protein acetylation on the formation and processing of inclusion bodies and endogenous protein aggregates in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Protein Lysine Acetylation by Western Blotting [bio-protocol.org]

- 5. The Impact of ackA, pta, and ackA-pta Mutations on Growth, Gene Expression and Protein Acetylation in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetyl phosphate and the activation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Universally applicable methods for monitoring response regulator aspartate phosphorylation both in vitro and in vivo using Phos-tag™ based reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro evidence that RNA Polymerase acetylation and acetyl phosphate-dependent CpxR phosphorylation affect cpxP transcription regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimized two-dimensional thin layer chromatography to monitor the intracellular concentration of acetyl phosphate and other small phosphorylated molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of acetyl phosphate synthesis and degradation, and the control of flagellar expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Facile Protocol to Generate Site-Specifically Acetylated Proteins in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

Acetylphosphate: A Technical Examination of its Role as a Primordial Energy Currency

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of a self-sustaining metabolic system is a cornerstone in the origin of life. Central to this is the universal energy currency, adenosine (B11128) triphosphate (ATP). However, the biosynthesis of ATP itself is a complex, ATP-dependent process, posing a classic "chicken-and-egg" problem for prebiotic chemistry. This technical guide explores the compelling evidence supporting acetylphosphate (AcP) as a plausible primordial energy currency that predates and paves the way for the ATP world. We delve into the prebiotic synthesis of AcP, its thermodynamic and kinetic properties, its capacity for phosphoryl group transfer, and its place in both putative prebiotic pathways and modern metabolism. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and the logical framework underpinning the AcP hypothesis, intended to inform and guide further research in origin of life chemistry and its potential applications.

Introduction: The Prebiotic Energy Crisis

The universal role of ATP as the primary energy carrier in all known life forms suggests its early appearance in biochemical evolution.[1] However, the de novo synthesis of purines, a key component of ATP, requires six ATP-dependent steps.[1] This autocatalytic requirement necessitates the existence of a simpler, prebiotically plausible phosphorylating agent that could have energized early metabolic reactions before the sophisticated machinery for ATP synthesis evolved.[1]

This compound (AcP), a high-energy mixed anhydride (B1165640) of acetic acid and phosphoric acid, has emerged as a strong candidate for this role.[2][3] It occupies a unique and conserved position in modern microbial metabolism, bridging the gap between high-energy thioesters (like acetyl-CoA) and phosphate-based energy currency (ATP) through the phosphotransacetylase/acetate kinase (Pta-AckA) pathway.[4][5] This guide will systematically examine the experimental evidence that supports the hypothesis of AcP as a primordial energy currency.

Prebiotic Synthesis and Stability of this compound

A critical prerequisite for a primordial energy currency is its formation under plausible prebiotic conditions. Research has demonstrated that AcP can be synthesized from simple precursors in aqueous environments mimicking early Earth conditions.

Synthesis from Thioacetate (B1230152)

Whicher et al. (2018) demonstrated that AcP can be synthesized from thioacetate and inorganic phosphate (B84403) in water under ambient conditions.[6][7][8] This reaction is significant as thioacetate itself is considered a plausible prebiotic molecule, potentially formed in hydrothermal vent systems.[7][9] Notably, the synthesis of AcP from methyl thioacetate, another proposed prebiotic thioester, was not observed under the same conditions, suggesting a specific role for thioacetate.[7][10]

Stability of this compound

A primordial energy currency must be stable enough to persist and participate in reactions but also sufficiently reactive to be a useful energy source. AcP exhibits this crucial balance. It is relatively stable in aqueous solution for several hours, with its stability being dependent on temperature and pH.[6][7][8] This poise between stability and reactivity makes AcP a viable candidate for accumulating and transferring energy in a prebiotic setting.[6][7][8]

Quantitative Data on this compound

The following tables summarize the key quantitative data from experimental studies on the synthesis, stability, and reactivity of this compound.

Table 1: Prebiotic Synthesis of this compound

| Reactants | Conditions | Product | Yield | Reference |

| Thioacetate + Inorganic Phosphate | Aqueous, ambient temperature | This compound | Modest (~2%) | [7] |

| Methyl Thioacetate + Inorganic Phosphate | Aqueous, ambient temperature | This compound | Not detected | [7] |

Table 2: Stability of this compound

| Condition | Half-life | Reference |

| Aqueous solution, hours | Hours | [6][7][8] |

| High temperature (e.g., 50°C) | Significantly reduced | [6][7][8] |

Table 3: Phosphorylation Reactions Driven by this compound

| Substrate | Catalyst | Product | Yield | Reference |

| Ribose | None | Ribose-5-phosphate | ~2% | [6][7][8] |

| Adenosine | None | Adenosine monophosphate (AMP) | ~2% | [6][7][8] |

| Adenosine diphosphate (B83284) (ADP) | Fe³⁺ ions | Adenosine triphosphate (ATP) | Up to 20% | [1][2] |

| Glycine | None | N-acetylglycine (preferential) | - | [6][7][8] |

| AMP | None | No polymerization | - | [6][7][8] |

Table 4: Thermodynamic Data for this compound

| Parameter | Value | Reference |

| Standard free energy of hydrolysis (ΔG°') | -43 kJ/mol | [11] |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to investigate the role of this compound as a primordial energy currency.

Synthesis of this compound from Thioacetate

This protocol is based on the work of Whicher et al. (2018).

-

Materials: Thioacetic acid, sodium phosphate (dibasic), deionized water, hydrochloric acid, sodium hydroxide.

-

Procedure:

-

Prepare an aqueous solution of sodium phosphate.

-

Add thioacetic acid to the phosphate solution.

-

Adjust the pH of the solution to the desired level (e.g., 7-8) using HCl or NaOH.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 50°C).

-

Take aliquots at various time points and quench the reaction by freezing.

-

Analyze the samples for the presence and quantity of this compound using techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Phosphorylation of ADP to ATP by this compound

This protocol is based on the work of Pinna et al. (2022).

-

Materials: this compound, adenosine diphosphate (ADP), iron(III) chloride (FeCl₃), deionized water, buffer solution (e.g., HEPES).

-

Procedure:

-

Prepare a buffered aqueous solution.

-

Dissolve ADP and FeCl₃ in the buffered solution.

-

Initiate the reaction by adding this compound.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C).

-

Take aliquots at various time points and analyze for the formation of ATP.

-

Quantify the amount of ATP, ADP, and AcP using ³¹P NMR spectroscopy or HPLC.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and logical frameworks discussed in this guide.

Prebiotic Thioester-Phosphate World Hypothesis

This diagram illustrates the proposed central role of this compound in bridging a primordial thioester-based metabolism with the emergence of a phosphate-based energy economy.

Caption: Proposed role of AcP in early metabolism.

The Modern Pta-AckA Metabolic Pathway

This diagram shows the enzymatic pathway that connects acetyl-CoA, this compound, and ATP in modern bacteria and archaea, highlighting the conserved role of AcP.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A prebiotic basis for ATP as the universal energy currency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ancient chemistry may explain why living things use ATP as the universal energy currency | EurekAlert! [eurekalert.org]

- 4. Genetics and Physiology of Acetate Metabolism by the Pta-Ack Pathway of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A prebiotic basis for ATP as the universal energy currency | PLOS Biology [journals.plos.org]

- 11. researchgate.net [researchgate.net]

Acetylphosphate in Human and Mouse Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered a metabolite exclusive to prokaryotic metabolism, acetylphosphate (AcP) is now recognized as a significant, albeit transient, molecule in mammalian cells. Recent advancements in metabolic analysis have identified AcP as an intermediate in mitochondrial pyruvate (B1213749) metabolism in both humans and mice. Furthermore, AcP produced by the gut microbiome can enter host circulation and directly influence mitochondrial function. As a high-energy molecule, AcP possesses the dual capacity to act as both a phosphoryl and an acetyl group donor, suggesting potential roles in post-translational protein modification and cellular signaling that are just beginning to be explored in a mammalian context. This technical guide synthesizes the current understanding of AcP's function in human and mouse metabolism, presents quantitative data on its effects, details key experimental protocols for its study, and visualizes its associated metabolic and logical pathways.

The Dual Origin and Function of this compound in Mammals

This compound (AcP) is a high-energy mixed anhydride (B1165640) of acetate (B1210297) and phosphate (B84403).[1] While its role as a global signaling molecule in bacteria is well-established, its presence and function in mammalian systems have been largely overlooked until recently.[2][3][4] Current research reveals a dual nature of AcP in mammalian biology: it is both an endogenously produced mitochondrial intermediate and an exogenous metabolite supplied by the gut microbiota.

Endogenous this compound in Human and Mouse Mitochondria

Groundbreaking research has identified AcP within human mitochondria, fundamentally altering the landscape of eukaryotic central metabolism.[2][5]

1.1.1 Formation via the Pyruvate Dehydrogenase (PDH) Complex In mammalian mitochondria, AcP is formed as a transient intermediate during the oxidative decarboxylation of pyruvate to acetyl-CoA, a reaction catalyzed by the pyruvate dehydrogenase complex (PDC).[6][7][8] This discovery points to a previously uncharacterized metabolic pathway in human mitochondria.[2] Real-time metabolic monitoring has shown that AcP exhibits a biphasic kinetic profile, characterized by a rapid initial increase followed by a decrease, which is typical of a reaction intermediate that is quickly formed and consumed.[2][5]

1.1.2 Regulation by the Tumor Suppressor p53 The formation of mitochondrial AcP is linked to cellular regulatory networks, notably those governed by the tumor suppressor protein p53.[5] Studies using human colon cancer cell lines (HCT116) have demonstrated that cells with wild-type p53 have higher pyruvate dehydrogenase (PDH) activity.[7] Consequently, these cells show a greater formation of both AcP and acetyl-CoA compared to p53-knockout cells.[2] This finding suggests that AcP metabolism may be intertwined with p53's role in suppressing the Warburg effect and regulating cancer metabolism.[2]

Exogenous this compound from Microbial Sources

The human gut microbiome produces a vast array of small molecules, including AcP, which is an intermediate in the bacterial phosphotransacetylase-acetate kinase (Pta-AckA) pathway.[9][10] This microbially-derived AcP can be absorbed into the host system and directly impact mammalian cellular processes.[9]

1.2.1 Impact on Host Mitochondrial Function Studies on isolated rat liver mitochondria have shown that exogenous AcP can modulate core mitochondrial functions.[9][11] At physiological pH, AcP acts as a mild inhibitor of mitochondrial activity. It has been observed to slow the calcium-induced opening of the mitochondrial permeability transition pore (mPTP), reduce the efficiency of oxidative phosphorylation, and decrease the activity of succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the TCA cycle and the electron transport chain.[9][11] It is presumed that these effects may arise from the non-enzymatic acetylation of mitochondrial proteins, such as the adenine (B156593) nucleotide translocase, by AcP.[9][11]

Potential Roles in Post-Translational Modification (PTM)

In bacteria, AcP is a known donor of both phosphoryl and acetyl groups, leading to protein phosphorylation and non-enzymatic lysine (B10760008) acetylation.[3] These modifications are crucial for regulating protein function.[12] While direct evidence in mammals is still emerging, the chemical reactivity of AcP suggests it could play a similar role in mammalian mitochondria, where it might contribute to the regulation of metabolic enzymes through direct, non-enzymatic acetylation or phosphorylation.[2][7]

Quantitative Data Summary

The following table summarizes key quantitative findings related to this compound's concentration and effects from both bacterial and mammalian studies.

| Parameter | Value/Observation | Organism/System | Citation |

| Concentration | |||

| Intracellular Concentration (Context) | Reaches at least 3 mM | Escherichia coli (wild-type) | [10] |

| Concentration Used in vitro | 0.5 - 1.0 mM | Isolated Rat Liver Mitochondria | [11] |

| Effects on Mitochondrial Function | |||

| Respiratory Control | ~20-30% decrease | Isolated Rat Liver Mitochondria | [9][11] |

| Mitochondrial Swelling Rate | ~20-30% decrease | Isolated Rat Liver Mitochondria | [9][11] |

| Duration of ADP Phosphorylation | ~25% increase (deceleration) | Isolated Rat Liver Mitochondria | [9] |

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and experimental approaches is crucial for understanding the role of this compound. The following diagrams were generated using the DOT language.

Figure 1: Mitochondrial production of this compound.

Figure 2: Potential downstream roles of this compound.

Figure 3: Experimental workflow for in-organelle NMR.

Key Experimental Protocols

The study of a labile intermediate like AcP requires specialized and sensitive techniques. Below are detailed methodologies for its detection and for assessing its functional impact.

Protocol for Detection and Quantification of this compound

4.1.1 Real-Time In-Organelle NMR Metabolomics [2][5] This non-invasive method allows for the real-time monitoring of metabolic fluxes within intact, functional mitochondria.

-

Mitochondrial Isolation: Isolate mitochondria from cultured cells (e.g., human HCT116) or homogenized mouse tissue (e.g., liver) using standard differential centrifugation protocols. Maintain samples at 4°C throughout.

-

Integrity Confirmation: Assess the physical and functional integrity of the isolated mitochondria.

-

Physical: Use transmission electron microscopy to confirm intact mitochondrial membranes.

-

Functional: Measure oxygen consumption using a fluorescent dye-based assay (e.g., MitoXpress) to ensure mitochondria are actively respiring.[7]

-

-

NMR Sample Preparation:

-

Resuspend the mitochondrial pellet in a suitable analysis buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 1 mM EGTA, 3 mM Hepes, pH 7.4).[2]

-

Add a solution containing the metabolic substrate and necessary cofactors. For pyruvate metabolism, this includes ¹³C₃-labeled pyruvate (e.g., 3 mM final concentration), malate, NAD⁺, ADP, and Coenzyme A.[2]

-

Transfer the final mitochondrial preparation directly into a 5-mm Shigemi NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a series of ¹H-detected 2D heteronuclear single-quantum coherence (HSQC) NMR spectra over time (e.g., one spectrum every ~5 minutes).[2]

-

-

Data Analysis:

-

Identify metabolite peaks by comparing chemical shifts to databases (e.g., HMDB) and confirming with standard compounds. For AcP, the methyl peak appears at approximately ¹H = 2.09 ppm, ¹³C = 24.96 ppm.[2]

-

Quantify peak intensities at each time point to generate kinetic profiles of metabolite formation and consumption.[2]

-

4.1.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] LC-MS/MS provides highly sensitive and specific confirmation of AcP's identity.

-

Metabolite Extraction: Extract metabolites from isolated mitochondria using a cold solvent mixture (e.g., methanol), followed by protein precipitation. Lyophilize the extract.[2]

-

LC Separation: Resuspend the extract and inject it onto a suitable column (e.g., C18). Use a gradient elution program for separation.

-

MS/MS Detection:

Protocol for Assessment of Mitochondrial Function

4.2.1 Measurement of Mitochondrial Respiration and Permeability Transition [11] These assays are used to determine the effect of exogenous AcP on mitochondrial health and function.

-

Mitochondrial Isolation: Isolate mitochondria from a suitable source, such as rat or mouse liver.

-

Respiration Measurement (Polarography):

-

Place isolated mitochondria in a respiration chamber with a Clark-type oxygen electrode.

-

Add respiratory substrates (e.g., succinate).

-

Record the basal respiration rate (State 2).

-

Add a defined amount of ADP to initiate ATP synthesis and measure the active respiration rate (State 3).

-

Calculate the Respiratory Control Ratio (RCR = State 3 / State 4 rate), a key indicator of mitochondrial coupling and health.

-

Repeat the experiment with the pre-incubation of mitochondria with AcP (e.g., 0.5-1.0 mM) to observe any changes in RCR.

-

-

Mitochondrial Permeability Transition Pore (mPTP) Opening (Spectrophotometry):

-

Monitor mitochondrial swelling by measuring the decrease in light absorbance at 540 nm.

-

Suspend mitochondria in a swelling buffer.

-

Induce mPTP opening with a Ca²⁺ challenge.

-

Record the rate of absorbance decrease, which is proportional to the rate of swelling.

-

Perform parallel experiments with mitochondria pre-incubated with AcP to assess its effect on Ca²⁺-induced swelling.

-

Conclusion and Future Directions

The recognition of this compound in human and mouse metabolism marks a significant paradigm shift, opening new avenues for understanding cellular bioenergetics, signaling, and the host-microbiome interface. It is now clear that AcP is an endogenous mitochondrial metabolite whose production is linked to the tumor suppressor p53, and an exogenous microbial signal that can directly modulate mitochondrial function.

For researchers and drug development professionals, the key takeaway is that AcP sits (B43327) at a critical nexus of metabolism and regulation. Future research should focus on elucidating its specific roles in post-translational modification within mammalian cells, identifying the proteins it targets, and understanding the physiological and pathological consequences of its dysregulation. The potential for AcP to act as a signaling molecule in metabolic diseases, cancer, and neurodegeneration warrants intensive investigation and may unveil novel therapeutic targets.

References

- 1. Acetyl phosphate - Wikipedia [en.wikipedia.org]

- 2. Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence that acetyl phosphate functions as a global signal during biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 9. Influence of the Microbial Metabolite Acetyl Phosphate on Mitochondrial Functions Under Conditions of Exogenous Acetylation and Alkalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of the Microbial Metabolite Acetyl Phosphate on Mitochondrial Functions Under Conditions of Exogenous Acetylation and Alkalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Acetylphosphate: A Technical Guide to its Biosynthesis and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylphosphate (AcP) is a high-energy metabolic intermediate positioned at the crossroads of central carbon metabolism and cellular regulation, particularly in bacteria.[1] As the primary product of the phosphotransacetylase-acetate kinase (Pta-AckA) pathway, AcP serves as a crucial node, linking acetyl-CoA metabolism with ATP production and signal transduction.[2][3] Its significance extends beyond a mere metabolic intermediate; AcP functions as a global signaling molecule, capable of acting as both a phosphoryl and an acetyl donor.[1][2] This dual functionality allows it to influence a wide array of cellular processes, including two-component signal transduction systems, protein acetylation, and bacterial virulence.[1][4][5] An in-depth understanding of the biosynthesis and degradation pathways of this compound is therefore critical for researchers in microbiology, biochemistry, and for professionals engaged in the development of novel antimicrobial agents targeting bacterial metabolism.

Biosynthesis of this compound

The primary route for this compound synthesis in many bacteria is the Pta-AckA pathway, which reversibly converts acetyl-CoA to acetate (B1210297).[2][3] This pathway is not only a key component of mixed-acid fermentation but also plays a role in acetate assimilation.

The Pta-AckA Pathway

The biosynthesis of this compound from acetyl-CoA is a two-step enzymatic process:

-

Phosphotransacetylase (Pta): This enzyme (EC 2.3.1.8) catalyzes the reversible transfer of an acetyl group from acetyl-CoA to inorganic phosphate (B84403) (Pi), yielding this compound and coenzyme A (CoA).[6][7] The reaction is as follows:

Acetyl-CoA + Pi ⇌ this compound + CoA [8]

-

Acetate Kinase (AckA): In the direction of acetate production, acetate kinase (EC 2.7.2.1) catalyzes the transfer of the phosphoryl group from this compound to ADP, generating ATP and acetate.[9][10] This reaction is a key step in substrate-level phosphorylation during anaerobic growth.[8] The reaction is:

This compound + ADP ⇌ Acetate + ATP [11]

The net reaction of the Pta-AckA pathway in the direction of acetate formation is:

Acetyl-CoA + Pi + ADP ⇌ Acetate + CoA + ATP

The steady-state concentration of this compound is determined by the relative rates of its formation by Pta and its consumption by AckA.[2]

Degradation of this compound

This compound is a relatively labile molecule with several degradation pathways, ensuring its concentration is tightly regulated within the cell.

Enzymatic Degradation by Acetate Kinase (AckA)

The reversibility of the AckA-catalyzed reaction is a primary route for this compound consumption.[9] Under conditions where acetate is utilized as a carbon source, AckA catalyzes the phosphorylation of acetate to this compound at the expense of ATP:

Acetate + ATP → this compound + ADP [11]

This reaction effectively consumes this compound when the pathway operates in the direction of acetyl-CoA synthesis.

Enzymatic Hydrolysis by Acylphosphatase

Acylphosphatases (EC 3.6.1.7), also known as acetylphosphatases, are enzymes that catalyze the hydrolysis of the carboxyl-phosphate bond of acylphosphates, including this compound, to yield a carboxylate and inorganic phosphate.[4][12]

This compound + H₂O → Acetate + Pi [12]

This enzymatic hydrolysis represents a direct route for this compound degradation, independent of the Pta-AckA pathway.

Non-Enzymatic Hydrolysis

This compound can also undergo spontaneous, non-enzymatic hydrolysis. The rate of this hydrolysis is influenced by factors such as temperature and pH.[13] Studies have shown that the rate constant of this compound hydrolysis increases significantly with a decrease in water activity, for instance, in the presence of organic solvents.[13] At 25°C, substituting 70% of the water with dimethyl sulfoxide (B87167) can increase the hydrolysis rate constant by two orders of magnitude.[13]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis and degradation of this compound.

Table 1: Intracellular Concentration of this compound

| Organism | Condition | Intracellular Concentration | Reference |

| Escherichia coli | Wild-type, various growth phases | Reaches at least 3 mM | [2][14][15] |

| Salmonella typhimurium | Supplemented with glucose | ~2.1-fold higher than in regular LB medium | [5] |

| Salmonella typhimurium | Supplemented with acetate | ~1.66-fold higher than in regular LB medium | [5] |

Table 2: Kinetic Parameters of Phosphotransacetylase (Pta)

| Organism | Substrate | Km | Vmax / kcat | Reference |

| Methanosarcina thermophila | Acetyl-CoA | - | 2.5 mmol/min/mg | [16] |

| Porphyromonas gingivalis | Acetyl-CoA | 63.8 ± 7.5 µM | 1,487 ± 63 s-1 (kcat) | [8] |

Table 3: Kinetic Parameters of Acetate Kinase (AckA)

| Organism | Substrate | Km | Vmax / kcat | Reference |

| Methanosarcina thermophila | Acetate | 1.5 mM | - | [11] |

| Methanosarcina thermophila | ATP | 71 µM | - | [11] |

| Methanosarcina thermophila | This compound | 0.47 mM | - | [11] |

| Methanosarcina thermophila | ADP | 98 µM | - | [11] |

| Desulfovibrio piger Vib-7 | This compound | 2.5 mM | - | [17] |

| Desulfovibrio piger Vib-7 | ADP | 2.5 mM | - | [17] |

| Thermotoga maritima | Acetate | 40 mM (at 55°C) | - | [18] |

Table 4: Kinetic Parameters of Acylphosphatase

| Organism | Substrate | Km | kcat | Reference |

| Bovine (common-type) | Various acyl phosphates | Similar for different substrates | Varies with leaving group pKa | [19][20] |

Experimental Protocols

Protocol 1: Assay for Phosphotransacetylase (Pta) Activity (Acetyl-CoA Forming Direction)

This protocol is adapted from the method used for Phytophthora ramorum Pta.[6]

Principle: The formation of the thioester bond in acetyl-CoA from this compound and CoA is monitored by the increase in absorbance at 233 nm.[6]

Materials:

-

50 mM Tris buffer, pH 7.5

-

20 mM KCl

-

20 mM NH₄Cl

-

1 mM Dithiothreitol (DTT)

-

This compound solution (varied concentrations)

-

CoA solution (varied concentrations)

-

Purified Pta enzyme

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris (pH 7.5), 20 mM KCl, 20 mM NH₄Cl, and 1 mM DTT.

-

Add varying concentrations of this compound and CoA to the reaction mixture.

-

Pre-incubate the reaction mixture for 3 minutes at 37°C.

-

Initiate the reaction by adding the purified Pta enzyme.

-

Immediately monitor the increase in absorbance at 233 nm (ε₂₃₃ = 5.55 mM⁻¹ cm⁻¹).[6]

-

Calculate the initial velocity from the linear phase of the absorbance increase.

-

Perform assays in triplicate.

Protocol 2: Assay for Acetate Kinase (AckA) Activity (Acetate Forming Direction)

This protocol is a direct detection method based on the consumption of this compound.[21][22][23]

Principle: The amount of this compound remaining after the enzymatic reaction is determined by converting it to a ferric hydroxamate complex, which can be measured spectrophotometrically at 540 nm.[21]

Materials:

-

100 mM Tris buffer, pH 7.3

-

2 mM Potassium acetate

-

1.5 mM ATP

-

2 mM MgCl₂

-

This compound solution (for standard curve)

-

2 M Hydroxylamine (B1172632) hydrochloride

-

Ferric chloride/trichloroacetic acid solution for color development

-

Purified AckA enzyme

-

Spectrophotometer

Procedure:

-

Generate an this compound standard curve:

-

Prepare a series of this compound standards of known concentrations.

-

Add hydroxylamine hydrochloride to convert this compound to acetyl hydroxamate.

-

Add the ferric chloride/trichloroacetic acid solution for color development.

-

Measure the absorbance at 540 nm.

-

Plot absorbance versus this compound concentration.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.3), 2 mM MgCl₂, and the desired concentrations of ADP and this compound.

-

Pre-incubate the reactions at 37°C for 1 minute.

-

Start the reactions by adding the AckA enzyme at specific time intervals for time-course experiments.

-

Stop the reactions by adding hydroxylamine hydrochloride at the same intervals and incubate at 60°C for 5 minutes.

-

Add the ferric chloride/trichloroacetic acid solution for color development.

-

Centrifuge the tubes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 540 nm.

-

-

Data Analysis:

-

Determine the amount of this compound consumed by comparing the absorbance of the reaction samples to the standard curve.

-

Protocol 3: Quantification of Intracellular this compound by Two-Dimensional Thin-Layer Chromatography (2D-TLC)

This protocol is based on the method described by Bochner and Ames.[24]

Principle: Cellular nucleotides are extracted and resolved by 2D-TLC on polyethyleneimine cellulose (B213188) plates. The position of this compound is identified by running a standard, and its amount is quantified relative to other nucleotides like ATP.

Materials:

-

³²P-labeled bacterial cells

-

Acid for extraction (e.g., formic acid)

-

Neutralizing agent (e.g., tri-n-octylamine)

-

Polyethyleneimine (PEI) cellulose TLC plates

-

Chromatography solvents

-

Phosphorimager or autoradiography film

Procedure:

-

Cell Labeling and Extraction:

-

Grow bacterial cells in a medium containing ³²P-orthophosphate to label the intracellular nucleotide pools.

-

Harvest the cells rapidly and extract the nucleotides using an acidic solution.

-

Neutralize the extract.

-

-

Two-Dimensional Thin-Layer Chromatography:

-

Spot the neutralized extract onto a PEI-cellulose TLC plate.

-

Develop the chromatogram in the first dimension with a specific solvent system that separates nucleotides based on their phosphate groups.

-

Dry the plate and then develop it in the second dimension with a different solvent system that separates them based on their nucleobases.

-

-

Detection and Quantification:

-

Expose the dried TLC plate to a phosphorimager screen or autoradiography film.

-

Identify the spot corresponding to this compound by co-migration with a non-radioactive standard visualized under UV light or by running a radiolabeled standard.

-

Quantify the radioactivity in the this compound spot and other nucleotide spots (e.g., ATP) using densitometry or a phosphorimager.

-

Calculate the intracellular concentration of this compound relative to the known concentration of ATP.[2]

-

Conclusion

The biosynthesis and degradation of this compound are intricately linked to the central metabolic and regulatory networks of bacteria. The Pta-AckA pathway serves as the primary hub for its metabolism, while hydrolysis provides an additional layer of control. The role of this compound as a key signaling molecule underscores the importance of understanding its metabolic pathways in detail. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating bacterial physiology, metabolism, and for those seeking to identify and characterize novel drug targets within these fundamental cellular processes. Further research into the regulation of these pathways and the diverse roles of this compound in different bacterial species will undoubtedly continue to be a fruitful area of investigation.

References

- 1. Steady-State Kinetic Analysis of Phosphotransacetylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into acylphosphatase structure and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and Kinetic Characterization of the Eukaryotic Phosphotransacetylase Class IIa Enzyme from Phytophthora ramorum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Characterization of the phosphotransacetylase-acetate kinase pathway for ATP production in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated acetate kinase (ackA) gene expression, activity, and biofilm formation observed in methicillin-resistant strains of Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetate kinase - Wikipedia [en.wikipedia.org]

- 11. uniprot.org [uniprot.org]

- 12. Acylphosphatase - Wikipedia [en.wikipedia.org]

- 13. Role of water activity on the rates of acetyl phosphate and ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of acetate by Methanosarcina thermophila. Purification and characterization of phosphotransacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acetate kinase Activity and Kinetic Properties of the Enzyme in Desulfovibrio piger Vib-7 and Desulfomicrobium sp. Rod-9 Intestinal Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Common-type acylphosphatase: steady-state kinetics and leaving-group dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Common-type acylphosphatase: steady-state kinetics and leaving-group dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Video: Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase [jove.com]

- 24. Complete analysis of cellular nucleotides by two-dimensional thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylphosphate: A High-Energy Intermediate at the Crossroads of Metabolism and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acetylphosphate (AcP) is a high-energy, mixed-anhydride metabolite situated at a critical juncture in the intermediary metabolism of many bacteria and archaea.[1] Far from being a simple intermediate, AcP functions as a key signaling molecule, a donor of both phosphoryl and acetyl groups, and a crucial link between the cell's energetic state and the regulation of diverse physiological processes.[2] This guide provides a detailed examination of AcP's role in metabolic pathways, its bioenergetic properties, its function in cellular signaling, and the experimental methodologies used to study it.

Bioenergetics and Thermodynamic Properties

This compound is classified as a "high-energy" compound due to the significant negative Gibbs free energy change (ΔG°') associated with the hydrolysis of its phosphoanhydride bond. This property allows AcP to participate in reactions that are energetically unfavorable, most notably the synthesis of ATP. The standard free energy of hydrolysis for AcP is considerably more exergonic than that of ATP hydrolysis, positioning it as a potent phosphoryl group donor.[3][4]

| Compound | Reaction | ΔG°' (kJ/mol) | ΔG°' (kcal/mol) | Reference(s) |

| This compound | AcP + H₂O → Acetate (B1210297) + Pᵢ | -42.3 to -43.1 | -10.1 to -10.3 | [3][4] |

| ATP | ATP + H₂O → ADP + Pᵢ | -30.5 | -7.3 | [5] |

| Acetyl-CoA | Acetyl-CoA + H₂O → Acetate + CoA | -35.7 | -8.5 | [6] |

| Glucose-6-phosphate | G6P + H₂O → Glucose + Pᵢ | -13.8 | -3.3 | |

| Table 1: Standard Gibbs Free Energy of Hydrolysis for this compound and Other Key Metabolic Molecules. Values are approximate and can vary with conditions such as pH, temperature, and ionic strength. |

The Pta-AckA Pathway: The Hub of this compound Metabolism

In many bacteria, such as Escherichia coli, AcP is the central intermediate of the phosphotransacetylase (Pta) and acetate kinase (AckA) pathway.[7][8] This reversible pathway links acetyl-CoA metabolism with the cell's primary energy currency, ATP.[9][10]

-

Synthesis (Acetogenesis): During growth on glycolytic substrates when carbon is in excess, acetyl-CoA is converted to AcP by Pta, releasing Coenzyme A (CoA).[8] Subsequently, AckA catalyzes the transfer of the phosphoryl group from AcP to ADP, generating ATP and acetate.[1][8][11] This process represents a key mode of substrate-level phosphorylation.[9]

-

Consumption (Acetate Activation): When acetate is the primary carbon source, the pathway reverses. AckA phosphorylates acetate using ATP to form AcP and ADP. Pta then converts AcP and CoA into acetyl-CoA, which can enter the citric acid cycle.[8]

Caption: The reversible Phosphotransacetylase (Pta) - Acetate Kinase (AckA) pathway.

This compound as a Global Signaling Molecule

The intracellular concentration of AcP fluctuates based on the metabolic state of the cell, particularly carbon source availability.[11][12] This fluctuation allows AcP to act as a global signal, influencing a wide range of cellular processes through two primary mechanisms: phosphorylation and acetylation.[2][11]

| Organism | Condition | AcP Concentration | Reference(s) |

| Escherichia coli | Wild-type, defined media | 40 µM - 1.3 mM | [11] |

| Escherichia coli | Wild-type, exponential growth | ~3 mM | [11][13][14] |

| Salmonella typhimurium | Late exponential phase | 1.6x higher than early log | [2] |

| Salmonella typhimurium | Stationary phase | 3.1x higher than early log | [2] |

| Table 2: Reported Intracellular Concentrations of this compound. Concentrations can vary significantly based on growth phase, media, and genetic background. |

AcP can act as a direct, albeit non-specific, phosphoryl donor for a class of proteins known as response regulators (RRs), which are components of two-component signal transduction (TCS) systems.[8][12] This "crosstalk" can bypass the canonical sensor kinase, allowing the cell's metabolic state to directly influence TCS-mediated gene expression.[15][16] The intracellular concentrations of AcP, which can reach the low millimolar range, are sufficient to drive this direct phosphorylation in vivo.[11][13][14]

Caption: AcP bypasses the sensor kinase to directly phosphorylate response regulators.

Perhaps one of the most significant roles of AcP is as a donor for non-enzymatic protein lysine (B10760008) acetylation.[17] This chemical modification occurs when the reactive acetyl group of AcP is transferred to the nucleophilic ε-amino group of a lysine residue.[18] This process is widespread in bacteria and is considered a major form of post-translational modification, rivaling enzymatic acetylation.[2][19] The extent of this non-enzymatic acetylation is directly correlated with intracellular AcP levels.[20][21] Such modifications can alter a protein's function, stability, or interactions, thereby regulating diverse processes from central metabolism to virulence.[2][22][23]

Caption: Non-enzymatic protein acetylation by this compound.

Experimental Protocols

Studying AcP requires robust methodologies for quantifying its concentration and measuring the activity of related enzymes.

This protocol measures AckA activity in the direction of acetate formation by quantifying the consumption of the substrate, AcP.[24] Remaining AcP is converted to a colored complex that can be measured spectrophotometrically.[25][26]

Principle:

-

AckA + Acetyl-P + ADP → Acetate + ATP

-

Acetyl-P (remaining) + Hydroxylamine → Acetyl-hydroxamate + Pᵢ

-

Acetyl-hydroxamate + Fe³⁺ → Ferric hydroxamate complex (Reddish color, A₅₄₀)

Materials:

-

Tris buffer (1 M, pH 7.5)

-

MgCl₂ (1 M)

-

ADP solution (0.1 M)

-

This compound solution (0.1 M)

-

Hydroxylamine-HCl (2 M)

-

Ferric chloride/Trichloroacetic acid developing solution

-

Enzyme sample (e.g., cell lysate or purified AckA)

Procedure:

-

Prepare Standard Curve: Create a series of AcP standards (e.g., 0-2 µmoles) in a final volume of 300 µL.

-

Reaction Mix: Prepare a master mix with final concentrations of 0.1 M Tris, 10 mM MgCl₂, and 5 mM ADP.

-

Setup Reactions: Aliquot 300 µL of reaction mix into microcentrifuge tubes. Add 2 mM AcP. Include a "no enzyme" control.

-

Incubation: Pre-incubate tubes at 37°C for 1 minute.

-

Initiate Reaction: Start the reaction by adding a known amount of enzyme at timed intervals (e.g., every 30 seconds).

-

Stop Reaction: After a set time (e.g., 5-10 minutes), stop the reactions by adding 50 µL of 2 M hydroxylamine, again at timed intervals. Incubate at 60°C for 5 minutes.

-

Color Development: Add 100 µL of the ferric chloride developing solution to all tubes. Centrifuge at >16,000 x g for 1 minute to pellet any precipitate.

-

Measurement: Measure the absorbance of the supernatant at 540 nm.

-

Calculation: Determine the amount of AcP remaining using the standard curve. Calculate the amount of AcP consumed (Control A₅₄₀ - Sample A₅₄₀) to determine enzyme activity.

Caption: Workflow for the colorimetric acetate kinase (AckA) activity assay.

This protocol measures AckA activity in the direction of AcP formation by coupling the production of ADP to the oxidation of NADH, which can be monitored continuously as a decrease in absorbance at 340 nm.

Principle:

-

AckA: Acetate + ATP → Acetyl-P + ADP

-

Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

-

Lactate Dehydrogenase (LDH): Pyruvate + NADH → Lactate + NAD⁺ (ΔA₃₄₀)

Materials:

-

Triethanolamine Buffer (100 mM, pH 7.6)

-

Sodium Acetate (1 M)

-

ATP solution (91 mM)

-

PEP solution (56 mM)

-

MgCl₂ (200 mM)

-

NADH solution (6.4 mM)

-

PK/LDH enzyme suspension

-

AckA enzyme sample

Procedure:

-

Reaction Mix: In a 1 cm cuvette, prepare a reaction mix containing buffer, sodium acetate, ATP, PEP, MgCl₂, NADH, and the PK/LDH enzymes.

-

Equilibration: Mix by inversion and allow the mixture to equilibrate to 25°C in a spectrophotometer. Monitor A₃₄₀ until a stable baseline is achieved (this consumes any contaminating ADP).

-

Initiate Reaction: Start the reaction by adding the AckA enzyme solution.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculation: Calculate the rate of NADH oxidation (ΔA₃₄₀/min) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). This rate is directly proportional to the AckA activity.

Conclusion and Future Directions

This compound is a pleiotropic molecule that bridges central metabolism and global regulation in prokaryotes. Its roles as a high-energy phosphoryl donor for ATP synthesis, a signaling molecule for two-component systems, and a promiscuous acetyl donor for non-enzymatic protein modification make it a critical node in cellular physiology. For drug development professionals, the enzymes of the Pta-AckA pathway represent potential targets for antimicrobial strategies, particularly in organisms where the pathway is essential.[9][10] Future research will continue to unravel the full extent of the "acetylome" regulated by AcP, elucidate the specific functional consequences of these modifications, and explore the interplay between AcP-mediated signaling and other regulatory networks.

References

- 1. Acetyl phosphate - Wikipedia [en.wikipedia.org]

- 2. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATP and Energy Practice Questions & Answers – Page 1 | GOB Chemistry [pearson.com]

- 4. homework.study.com [homework.study.com]

- 5. researchgate.net [researchgate.net]

- 6. Change in Gibbs free energy in hydrolysis of - Unspecified - BNID 104430 [bionumbers.hms.harvard.edu]

- 7. Involvement of phosphotransacetylase, acetate kinase, and acetyl phosphate synthesis in control of the phosphate regulon in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Characterization of the phosphotransacetylase-acetate kinase pathway for ATP production in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the phosphotransacetylase-acetate kinase pathway for ATP production in Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetyl phosphate and the activation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Signaling mechanism by the Staphylococcus aureus two-component system LytSR: role of acetyl phosphate in bypassing the cell membrane electrical potential sensor LytS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Involvement of phosphotransacetylase, acetate kinase, and acetyl phosphate synthesis in control of the phosphate regulon in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acetyl-Phosphate is a Critical Determinant of Lysine Acetylation in E. coli – University of Copenhagen [cpr.ku.dk]

- 21. Acetyl-phosphate is a critical determinant of lysine acetylation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Non-enzymatic acetylation inhibits glycolytic enzymes in E. coli – Department of Biology | ETH Zurich [biol.ethz.ch]

- 23. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. Video: Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase [jove.com]

The Crucial Role of Acetylphosphate in the Genesis of Life: A Technical Guide

An in-depth exploration of acetylphosphate's significance in origin of life theories, detailing its prebiotic synthesis, phosphorylating capabilities, and its pivotal role as a bridge between thioester and phosphate-based metabolism.

Introduction

The quest to understand the origin of life is a journey into the chemical landscapes of the primordial Earth. Central to this exploration is the identification of molecules that could have driven the transition from simple geochemistry to the complex biochemistry that underpins all known life. Among the candidates for a primordial energy currency, this compound (AcP) has emerged as a compelling molecule, potentially predating the universal role of adenosine (B11128) triphosphate (ATP). This technical guide provides a comprehensive overview of the scientific evidence supporting the link between this compound and origin of life theories, designed for researchers, scientists, and drug development professionals. We will delve into the prebiotic synthesis of AcP, its remarkable stability and reactivity, and its capacity to phosphorylate key biological precursors. This document synthesizes quantitative data from pivotal studies, outlines detailed experimental protocols, and visualizes the complex chemical pathways and logical frameworks through structured diagrams.

This compound: A Prebiotic Energy Currency

This compound, a simple yet potent molecule, is hypothesized to have been a key player in the emergence of metabolic pathways. Its significance lies in its dual nature as both a phosphorylating and an acetylating agent, and its position as a crucial intermediary between the proposed "thioester world" and the phosphate-based metabolism that is a hallmark of all extant life.[1][2]

Prebiotic Plausibility and Synthesis

The viability of this compound as a prebiotic molecule hinges on its formation under conditions likely present on the early Earth. Research has demonstrated that AcP can be synthesized from simple, prebiotically plausible precursors in aqueous environments.[1][3] A key pathway involves the reaction of thioacetate (B1230152) with inorganic phosphate (B84403).[1] Thioacetate itself is considered a plausible prebiotic molecule, potentially formed in hydrothermal vent systems.[4]

Experimental Protocol: Prebiotic Synthesis of this compound from Thioacetate [1]

Objective: To synthesize this compound under simulated prebiotic conditions from thioacetate and inorganic phosphate.

Materials:

-

Sodium phosphate monobasic (NaH₂PO₄)

-

Thioacetic acid (CH₃COSH)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

(Optional) Divalent cations such as MgCl₂ and CaCl₂

Procedure:

-

Prepare a solution of sodium phosphate (e.g., 20 mM) in deionized water.

-

Add thioacetic acid to the phosphate solution (e.g., to a final concentration of 40 mM).

-

Adjust the pH of the reaction mixture to the desired level (e.g., pH 7-9) using HCl or NaOH.

-

(Optional) For studying the effect of divalent cations, add MgCl₂ and/or CaCl₂ to the desired concentration.

-

Incubate the reaction mixture at a constant temperature (e.g., 20-60°C).

-

Monitor the formation of this compound over time using techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

Expected Outcome: Formation of this compound, detectable by a characteristic shift in the ³¹P NMR spectrum or a distinct peak in the HPLC chromatogram.

Stability of this compound

A critical factor for any prebiotic molecule is its stability; it must persist long enough to participate in chemical reactions but also be reactive enough to drive them. This compound exhibits a favorable balance of stability and reactivity. It is relatively stable in aqueous solutions, particularly at neutral to slightly alkaline pH, and its stability is influenced by temperature and the presence of divalent cations like Mg²⁺ and Ca²⁺.[1][5]

Table 1: Stability of this compound under Various Prebiotic Conditions

| Temperature (°C) | pH | Divalent Cations (20 mM) | Half-life (approximate) | Reference |

| 20 | 7 | None | > 5 hours | [1][5] |

| 20 | 9 | None | > 5 hours | [1][5] |

| 20 | 11 | None | > 5 hours | [1][5] |

| 50 | 7 | None | ~ 3-5 hours | [1][5] |

| 60 | 7 | None | ~ 90 minutes | [1][5] |

| 20 | 7 | Mg²⁺ | > 5 hours | [1][5] |

| 20 | 7 | Ca²⁺ | > 5 hours | [1][5] |

Phosphorylation Capabilities of this compound

The central role of ATP in modern metabolism is its ability to transfer a phosphoryl group, thereby activating other molecules. Evidence strongly suggests that this compound could have performed a similar function in a prebiotic world, phosphorylating a range of biologically significant molecules.[1][6]

Phosphorylation of Ribose

The formation of ribonucleotides is a crucial step in the RNA world hypothesis. This compound has been shown to phosphorylate ribose to produce ribose-5-phosphate (B1218738), a key component of nucleotides.[1] This reaction proceeds under mild aqueous conditions, lending credence to the role of AcP in the prebiotic synthesis of the building blocks of RNA.

Experimental Protocol: Prebiotic Phosphorylation of Ribose by this compound (Reconstructed from[1])

Objective: To demonstrate the phosphorylation of ribose to ribose-5-phosphate using this compound under prebiotic conditions.

Materials:

-

D-Ribose

-

This compound (AcP)

-

Deionized water

-

Buffer solution (to maintain a specific pH)

Procedure:

-

Prepare separate aqueous solutions of D-ribose and this compound.

-

Combine the solutions in a reaction vessel to achieve desired final concentrations (e.g., in the millimolar range).

-

Adjust and maintain the pH of the reaction mixture (e.g., around 7-9).

-

Incubate the reaction at a controlled temperature (e.g., 20-50°C).

-

At various time points, take aliquots of the reaction mixture and analyze for the presence of ribose-5-phosphate using analytical techniques such as HPLC or ³¹P NMR.

Expected Outcome: Detection and quantification of ribose-5-phosphate, indicating the transfer of a phosphoryl group from this compound to ribose.

Phosphorylation of Adenosine and ADP to ATP

Perhaps the most compelling evidence for this compound's role as a prebiotic energy currency is its ability to phosphorylate adenosine diphosphate (B83284) (ADP) to form adenosine triphosphate (ATP).[1][6][7] This reaction is significantly enhanced in the presence of ferric ions (Fe³⁺), which were likely abundant in the early oceans.[6][7] This non-enzymatic synthesis of ATP provides a plausible pathway for the emergence of the central energy currency of life.

Table 2: Quantitative Data on this compound-driven Phosphorylation

| Substrate | Product | Catalyst | Yield | Reaction Conditions | Reference |

| Ribose | Ribose-5-phosphate | None | ~2% | 20°C, aqueous solution | [1] |

| Adenosine | Adenosine Monophosphate (AMP) | None | Modest | 20-50°C, aqueous solution | [1] |

| ADP | ATP | Fe³⁺ | ~20% | 30°C, pH ~5.5-6, aqueous solution | [6][7] |

| Glycine | N-acetylglycine | None | High (especially at alkaline pH) | 20°C, aqueous solution | [1] |

Experimental Protocol: Fe³⁺-Catalyzed Phosphorylation of ADP to ATP by this compound (Reconstructed from[6][7])

Objective: To investigate the catalytic effect of Fe³⁺ ions on the phosphorylation of ADP to ATP by this compound.

Materials:

-

Adenosine diphosphate (ADP)

-

This compound (AcP)

-

Ferric chloride (FeCl₃) or another soluble Fe³⁺ salt

-

Deionized water

-

pH buffer

Procedure:

-

Prepare aqueous solutions of ADP, AcP, and FeCl₃.

-

In a reaction vessel, combine the ADP and AcP solutions.

-

Add the FeCl₃ solution to the mixture to the desired final concentration (e.g., in the micromolar to millimolar range).

-

Adjust and maintain the pH of the reaction, as the reaction is pH-sensitive.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

Monitor the formation of ATP over time using HPLC, which can separate and quantify ADP and ATP.

Expected Outcome: A significant increase in the yield of ATP in the presence of Fe³⁺ ions compared to a control reaction without the catalyst.

Signaling Pathways and Logical Relationships

The role of this compound in the origin of life can be conceptualized as a series of interconnected pathways and logical steps, moving from simple prebiotic precursors to the core of cellular metabolism.

Prebiotic Synthesis of this compound

The journey begins with the formation of thioacetate in environments such as hydrothermal vents. This thioacetate then reacts with inorganic phosphate, readily available in the primordial soup, to generate this compound.

Caption: Prebiotic synthesis of this compound from thioacetate and inorganic phosphate.

This compound as a Central Phosphorylating Agent